Field: Pharmacology
Application Summary: Gamma-butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules.
Methods of Application: Synthetic methods for gamma-butyrolactones have received significant attention from synthetic and medicinal chemists for decades.
Application Summary: Researchers found that alpha-methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products.
Methods of Application: Various synthetic alpha-methylene-gamma-butyrolactone analogues were synthesized and evaluated as potent antifungal agents.
Field: Polymer Chemistry
Application Summary: Alpha-Unsaturated Gamma-Butyrolactones are used in the synthesis of functional polymers and polymeric materials.
Methods of Application: These monomers undergo chain-growth polymerization in the presence of initiators typical for radical, anionic, zwitterionic, group-transfer, organocatalytic, and coordination polymerizations.
Field: Organic Chemistry
Application Summary: Alpha-Methyl-gamma-butyrolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone
Methods of Application: The benzylation process involves the reaction of alpha-Methyl-gamma-butyrolactone with a benzyl halide in the presence of a base
Results: The outcome of this reaction is racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone
Field: Pharmacology
Application Summary: Alpha-Methyl-gamma-butyrolactone is used as a model compound in bracketing experiments to investigate the thermodynamically favored site of reaction of pilocarpine
Methods of Application: The compound is used in experimental setups to study the reaction dynamics of pilocarpine
Results: The results of these experiments provide insights into the thermodynamically favored site of reaction of pilocarpine
Field: Industrial Chemistry
Application Summary: Gamma-butyrolactone, which includes alpha-Methyl-gamma-butyrolactone, is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone.
Methods of Application: It is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst.
Results: The product is used in the synthesis of other chemicals.
Application Summary: In humans, alpha-Methyl-gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug.
Methods of Application: It is consumed orally and is rapidly converted into GHB by paraoxonase (a type of esterase) in the blood.
Results: GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates.
Field: Food Chemistry
Application Summary: Alpha-Methyl-gamma-butyrolactone has been found in extracts from samples of unadulterated wines.
Methods of Application: It is detected using a simple extraction technique followed by GC/MS analysis.
Results: The concentration detected was approximately 5 μg/mL.
Application Summary: Alpha-Methyl-gamma-butyrolactone can be found in cheese flavorings.
Methods of Application: It is added during the cheese-making process.
Results: It typically results in a content of 0.0002% alpha-Methyl-gamma-butyrolactone in the final foodstuff.
Alpha-Methyl-gamma-butyrolactone is a cyclic ester with the chemical formula . It is characterized by a methylene group at the 3-position of the butyrolactone structure, making it an important member of the lactone family. This compound is notable for its role in various
Alpha-Methyl-gamma-butyrolactone can undergo various chemical transformations, including:
Alpha-Methyl-gamma-butyrolactone exhibits significant biological activity, particularly as a gastrointestinal drug and anti-ulcer agent. Its structural features contribute to its ability to interact with biological targets, making it a subject of interest in pharmacological studies. Additionally, its derivatives have been explored for their potential therapeutic effects against various conditions .
Several methods exist for synthesizing alpha-methyl-gamma-butyrolactone:
Alpha-Methyl-gamma-butyrolactone finds various applications across different fields:
Research has focused on the interaction of alpha-methyl-gamma-butyrolactone with various biological systems. Studies indicate that it may modulate gastrointestinal functions and exhibit anti-ulcer properties through specific pathways involving cellular receptors and signaling mechanisms. Its interactions with other compounds also highlight its potential as a versatile agent in drug development .
Alpha-Methyl-gamma-butyrolactone shares structural similarities with several other lactones and cyclic esters. Here are some notable comparisons:
Compound | Structure/Features | Unique Aspects |
---|---|---|
Gamma-Butyrolactone | Simple lactone without methyl substitution at the alpha position. | |
Alpha-Methylene-gamma-butyrolactone | Contains a methylene group at the 3-position; important for reactivity. | |
Beta-Methyl-gamma-butyrolactone | Has a methyl group at the beta position; different reactivity profile. | |
Alpha-Hydroxybutyric acid | A hydroxy acid that can act differently in biological systems compared to lactones. |
The uniqueness of alpha-methyl-gamma-butyrolactone lies in its specific structural configuration that allows for diverse reactivity and biological activity, distinguishing it from its analogs and derivatives.
Irritant